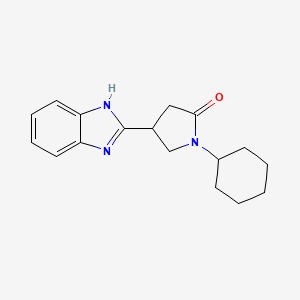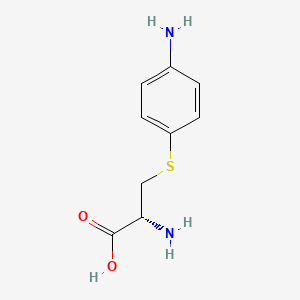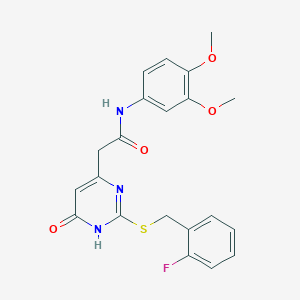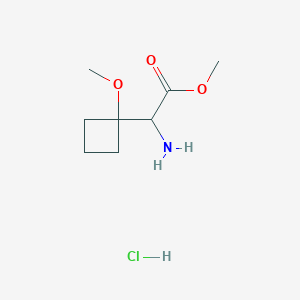![molecular formula C11H13NO5S B2876370 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid CAS No. 786728-86-7](/img/structure/B2876370.png)
3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid” is an organic compound . It has a CAS Number of 786728-86-7 and a molecular weight of 271.29 . The IUPAC name of this compound is (2E)-3-{4-methoxy-3-[(methylamino)sulfonyl]phenyl}-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14)/b6-4+ . This code provides a detailed description of the molecule’s structure, including the positions of the methoxy, methylsulfamoyl, and propenoic acid groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Anticancer Research
Chalcone derivatives have been extensively studied for their anticancer properties. The methoxy and sulfamoyl groups present in 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid may contribute to its potential as an anticancer agent. Studies have shown that similar compounds can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis .
Anti-Inflammatory Applications
The anti-inflammatory properties of chalcone derivatives make them candidates for the treatment of chronic inflammation-related diseases. The compound’s ability to modulate inflammatory pathways could be harnessed to develop new anti-inflammatory drugs .
Antimicrobial Activity
Chalcones and their derivatives have demonstrated antimicrobial activity against a variety of microorganisms3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid could be explored for its efficacy against bacteria, fungi, and viruses, contributing to the development of new antimicrobial agents .
Enzyme Inhibition
This compound may act as an enzyme inhibitor, targeting specific enzymes involved in disease processes. For example, it could inhibit enzymes that are overexpressed in certain cancers or metabolic diseases, providing a pathway for therapeutic intervention .
Neuroprotective Effects
Chalcone derivatives have shown neuroprotective effects in various models of neurodegenerative diseases. Research into 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid could reveal its potential to protect neuronal cells from damage and slow the progression of diseases like Alzheimer’s and Parkinson’s .
Modulation of Metabolic Pathways
Compounds like 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid may influence metabolic pathways, which could be beneficial in treating metabolic disorders. By affecting the regulation of lipid and glucose metabolism, this compound could be a candidate for the treatment of diabetes and obesity .
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure or discomfort, seek medical advice/attention .
Propriétés
IUPAC Name |
(E)-3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFRYNKVRNUFKR-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2876287.png)
![1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one](/img/structure/B2876288.png)
![3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B2876289.png)




![N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide](/img/structure/B2876296.png)
![[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2876298.png)

![(3Ar,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione](/img/structure/B2876302.png)
![N-(2-methoxy-5-methylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2876304.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2876305.png)
